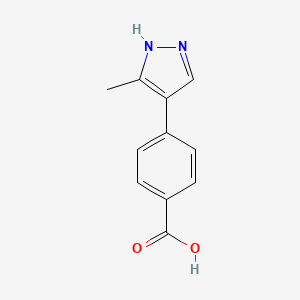
4-(3-methyl-1H-pyrazol-4-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methyl-1H-pyrazol-4-yl)benzoic acid is an organic compound that belongs to the class of pyrazole derivatives It is characterized by a pyrazole ring substituted with a methyl group at the 3-position and a benzoic acid moiety at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-1H-pyrazol-4-yl)benzoic acid typically involves the reaction of 3-methyl-1H-pyrazole with a benzoic acid derivative. One common method includes the use of 1-bromo-4-nitrobenzene and 4-aminopyrazole to form 4-bromo-1H-pyrazole, which is then coupled with benzoic acid under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(3-methyl-1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyrazole ring can be oxidized to form a carboxylic acid.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 4-(3-carboxy-1H-pyrazol-4-yl)benzoic acid, while reduction of intermediates can produce 4-(3-methyl-1H-pyrazol-4-yl)aniline.
科学的研究の応用
4-(3-methyl-1H-pyrazol-4-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
作用機序
The mechanism of action of 4-(3-methyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include disruption of bacterial cell membranes or inhibition of key metabolic enzymes .
類似化合物との比較
Similar Compounds
4-(1H-pyrazol-4-yl)benzoic acid: Similar structure but lacks the methyl group on the pyrazole ring.
4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: Contains additional methyl groups on the pyrazole ring.
4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid: Contains an oxo group on the pyrazole ring
Uniqueness
The presence of the methyl group at the 3-position of the pyrazole ring in 4-(3-methyl-1H-pyrazol-4-yl)benzoic acid can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. This structural feature can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
4-(5-methyl-1H-pyrazol-4-yl)benzoic acid |
InChI |
InChI=1S/C11H10N2O2/c1-7-10(6-12-13-7)8-2-4-9(5-3-8)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |
InChIキー |
OICQNQUKBXTISO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1)C2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



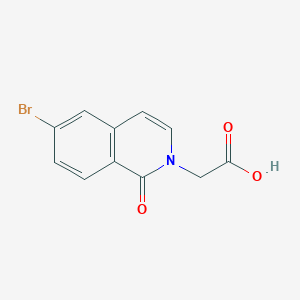
![1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B13583163.png)
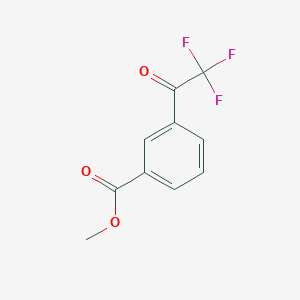
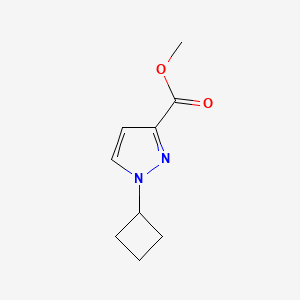
![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-amine dihydrochloride](/img/structure/B13583184.png)
![2-{3-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one](/img/structure/B13583186.png)
![2-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13583193.png)

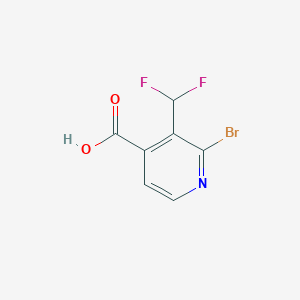
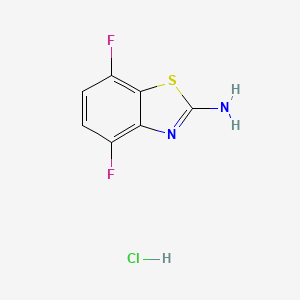
![4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13583202.png)
![3-(Trifluoromethyl)-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13583211.png)
![N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamidehydrochloride](/img/structure/B13583219.png)
